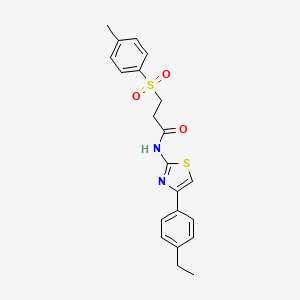

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Descripción

N-(4-(4-Ethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic thiazole-based compound featuring a 4-ethylphenyl substituent at the 4-position of the thiazole ring and a 3-tosylpropanamide group at the 2-position. The tosyl (p-toluenesulfonyl) moiety enhances the compound’s stability and may influence its pharmacokinetic properties, such as solubility and bioavailability. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and cardioprotective effects, often modulated by substituents on the heterocyclic core .

Propiedades

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-16-6-8-17(9-7-16)19-14-27-21(22-19)23-20(24)12-13-28(25,26)18-10-4-15(2)5-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMRHSZAMUQWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 4-ethylphenylthiazole with tosyl chloride and propanamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography .

Análisis De Reacciones Químicas

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Aplicaciones Científicas De Investigación

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for its potential use in the treatment of various inflammatory diseases and cancers.

Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments

Mecanismo De Acción

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to the inhibition of certain biological processes. For example, it can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 4-ethylphenyl and tosylpropanamide groups. Below is a comparative analysis with analogous thiazole derivatives:

Key Observations:

- Amide vs. Hydrazine : The tosylpropanamide group may confer greater metabolic stability than hydrazine derivatives (), which are prone to oxidation or hydrolysis.

- Synthetic Complexity : Tosylpropanamide incorporation may require milder conditions compared to diazenyl or dibromoimidazole groups (), which involve multistep protocols .

Spectral and Physicochemical Properties

Compounds in were characterized by 1H NMR, 13C NMR, and HRMS , with melting points ranging from 120–250°C. The target compound’s spectral profile would likely exhibit:

- 1H NMR : Signals for ethyl group (~1.2 ppm, triplet; ~2.6 ppm, quartet), aromatic protons (6.5–8.0 ppm), and tosyl methyl (~2.4 ppm).

- Melting Point : Expected to align with analogs (e.g., 150–200°C) due to similar molecular weight and crystallinity .

Actividad Biológica

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The focus will be on the compound's interactions with biological systems, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

- Functional Groups: Thiazole, tosylamide, ethylphenyl

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide. For instance, thiazole derivatives have shown significant activity against various bacterial strains. A comparative analysis of related compounds indicates that modifications in the phenyl and thiazole moieties can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide | Staphylococcus aureus | 32 µg/mL |

| N-(4-methoxyphenyl)thiazol-2-yl)-1-propanamide | Escherichia coli | 16 µg/mL |

| N-(4-bromophenyl)thiazol-2-yl)-1-propanamide | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The potential anticancer effects of thiazole derivatives have been explored in various case studies. For example, compounds with similar structures have demonstrated cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide exhibits selective cytotoxicity against cancer cells while sparing normal cells. The following results were obtained from a study evaluating its effects on different cell lines:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12 | 5.0 |

| HeLa | 15 | 4.0 |

| L929 (normal fibroblast) | >100 | N/A |

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting its potential as a therapeutic agent.

The mechanisms underlying the biological activity of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide are thought to involve:

- Inhibition of Protein Synthesis: Similar thiazole derivatives have been shown to interfere with bacterial ribosomal function.

- Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Enzymes: It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.